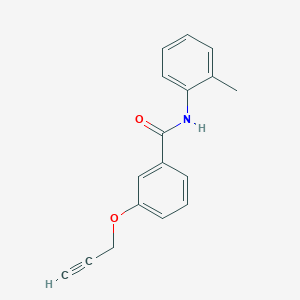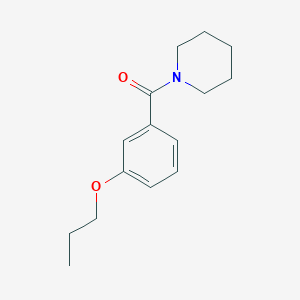
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as isoxazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood. However, studies have suggested that 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of more water-soluble derivatives of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, which could improve its bioavailability and make it easier to administer in vivo. Another area of research is the development of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide and its potential therapeutic applications.
Synthesemethoden
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized using a two-step procedure. The first step involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form 2-(2,3-dimethylphenoxy)ethyl acetate. The second step involves the reaction of 2-(2,3-dimethylphenoxy)ethyl acetate with hydroxylamine hydrochloride and sodium acetate to form 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-7-6-8-13(12(10)3)20-16(4,5)15(19)17-14-9-11(2)21-18-14/h6-9H,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMUEQGZZOUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)NC2=NOC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155672 | |
| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-03-0 | |
| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)
![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)

![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)

![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
